Cas no 6996-81-2 (O,O'-Diethyl Methylphosphonothioate)

O,O'-Diethyl Methylphosphonothioate structure
6996-81-2 structure
Product Name:O,O'-Diethyl Methylphosphonothioate
Numero CAS:6996-81-2
MF:C5H13O2PS
MW:168.194281339645
CID:516203
PubChem ID:24868060
Update Time:2025-04-19

O,O'-Diethyl Methylphosphonothioate Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphonothioic acid,methyl-, O,O-diethyl ester
    • diethoxy-methyl-sulfanylidene-λ<sup>5</sup>-phosphane
    • O,O'-Diethyl methylphosphonothioate
    • O,O-Diethyl Methylphosphonothioate
    • diethoxymethylphosphino-1-thione
    • diethoxy-methyl-sulfanylidene
    • Diethyl methylphosphonothioate
    • methyl-phosphonothioic acid O,O'-diethyl ester
    • methyl-thiophosphonic acid O,O'-diethyl ester
    • Methyl-thiophosphonsaeure-O,O'-diaethylester
    • O,O′-Diethyl Methylphosphonothioate
    • O,O-diethyl methanephosphonothionate
    • Methylthiophosphonic acid O,O-diethyl ester
    • AMY16281
    • O,O-DIETHYLMETHYLPHOSPHONOTHIOATE
    • O,O-diethyl methylthiophosphonate
    • O,O'-Diethyl methylphosphonothioate, 97%
    • AKOS015916032
    • FT-0693797
    • CHEMBL5176138
    • DTXSID10220237
    • GEDUXIUTPVHAAV-UHFFFAOYSA-N
    • 4-Chloro-2-(4-methoxyanilino)benzoicacid
    • Diethoxy(methyl)phosphine sulfide
    • 6996-81-2
    • diethoxy-methyl-sulfanylidene-lambda5-phosphane
    • Phosphonothioic acid, methyl-, O,O-diethyl ester
    • SCHEMBL259973
    • Diethyl methylphosphonothionate
    • Diethoxy-Methyl-Thioxo-Phosphorane
    • O,O'-Diethyl Methylphosphonothioate
    • MDL: MFCD00015875
    • Inchi: 1S/C5H13O2PS/c1-4-6-8(3,9)7-5-2/h4-5H2,1-3H3
    • Chiave InChI: GEDUXIUTPVHAAV-UHFFFAOYSA-N
    • Sorrisi: S=P(C)(OCC)OCC

Proprietà calcolate

  • Massa esatta: 168.03700
  • Massa monoisotopica: 168.037
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 4
  • Complessità: 106
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.9
  • Superficie polare topologica: 50.6A^2

Proprietà sperimentali

  • Colore/forma: liquido
  • Densità: 1.055 g/mL at 25 °C(lit.)
  • Punto di fusione: -84.3°C
  • Punto di ebollizione: 76-79 °C/13 mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 165,2 ° f
    Celsius: 74 ° c
  • Indice di rifrazione: n20/D 1.464(lit.)
  • PSA: 60.36000
  • LogP: 2.64930
  • Solubilità: Non determinato
  • Pressione di vapore: 1.7±0.3 mmHg at 25°C

O,O'-Diethyl Methylphosphonothioate Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: H303+H313+H333
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

O,O'-Diethyl Methylphosphonothioate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
443360-1G
O,O'-Diethyl Methylphosphonothioate
6996-81-2 97%
1G
¥1309.3 2022-02-24
TRC
D444584-10mg
O,O'-Diethyl Methylphosphonothioate
6996-81-2
10mg
$64.00 2023-05-18
TRC
D444584-50mg
O,O'-Diethyl Methylphosphonothioate
6996-81-2
50mg
$75.00 2023-05-18
TRC
D444584-100mg
O,O'-Diethyl Methylphosphonothioate
6996-81-2
100mg
$110.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-236229-1 g
O,O'-Diethyl methylphosphonothioate,
6996-81-2
1g
¥933.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-236229-1g
O,O'-Diethyl methylphosphonothioate,
6996-81-2
1g
¥933.00 2023-09-05
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